![molecular formula C20H14O4 B15357474 4-Methoxy-7-(2-phenylethenyl)furo[3,2-g]chromen-5-one](/img/structure/B15357474.png)
4-Methoxy-7-(2-phenylethenyl)furo[3,2-g]chromen-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is primarily found in the essential oils of plants such as bergamot, lime, and grapefruit. Bergapten has garnered significant interest due to its diverse biological activities, including its role in phototoxicity and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-7-[(E)-2-phenylethenyl]furo[3,2-g]chromen-5-one typically involves the following steps:
Starting Materials: The synthesis begins with the compound umbelliferone (7-hydroxy-4-methoxy-coumarin) as the starting material.
Phenylethene Derivative Formation: The phenylethene derivative is prepared through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.
Coupling Reaction: The phenylethene derivative is then coupled with umbelliferone under acidic conditions to form the final product.
Industrial Production Methods: Industrial production of bergapten involves large-scale extraction from plant sources followed by purification processes. Advanced techniques such as column chromatography and recrystallization are employed to obtain high-purity bergapten.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methoxy-7-[(E)-2-phenylethenyl]furo[3,2-g]chromen-5-one undergoes various chemical reactions, including:
Oxidation: Bergapten can be oxidized to form derivatives such as bergaptol.
Reduction: Reduction reactions can lead to the formation of hydroxymethyl derivatives.
Substitution: Substitution reactions at the furocoumarin core can yield various analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) oxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various electrophiles and nucleophiles are employed under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Bergaptol, a hydroxylated derivative.
Reduction Products: Hydroxymethyl derivatives.
Substitution Products: Various substituted furocoumarins.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bergapten is used as a photoreactive agent in photochemistry research to study photochemical reactions and mechanisms.
Biology: In biological research, bergapten is utilized to investigate its phototoxic effects on skin cells and its potential as a photosensitizer in photodynamic therapy.
Medicine: Bergapten has shown potential in treating skin conditions such as psoriasis and vitiligo due to its ability to induce skin pigmentation when exposed to UV light.
Industry: In the cosmetic industry, bergapten is used in sunscreens and skin care products for its UV-absorbing properties.
Wirkmechanismus
Molecular Targets and Pathways: Bergapten exerts its effects primarily through its interaction with DNA. Upon exposure to UV light, bergapten forms covalent bonds with DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is responsible for its phototoxic and therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Psoralen: Another furocoumarin with similar phototoxic properties.
Ammi majus: A plant containing psoralen, often used in similar applications.
Angelicin: A furocoumarin with photodynamic therapy potential.
Uniqueness: Bergapten is unique in its specific structure and its ability to form stable DNA adducts, making it particularly effective in phototherapy applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
4-methoxy-7-(2-phenylethenyl)furo[3,2-g]chromen-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O4/c1-22-20-15-9-10-23-17(15)12-18-19(20)16(21)11-14(24-18)8-7-13-5-3-2-4-6-13/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBFQFPYNPJVLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=COC2=CC3=C1C(=O)C=C(O3)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(4-Bromophenyl)pyridin-3-yl]methanol](/img/structure/B15357393.png)
![Ethyl 6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B15357398.png)

![4-[(4-Fluorophenyl)methyl]-3-methyl-5-pyrrolidin-2-yl-1,2,4-triazole](/img/structure/B15357425.png)

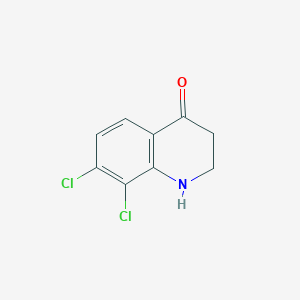
![1-[2-Fluoro-4-(oxolan-2-ylmethoxy)phenyl]piperazine](/img/structure/B15357434.png)
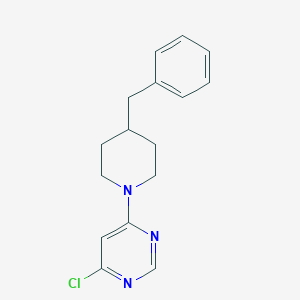
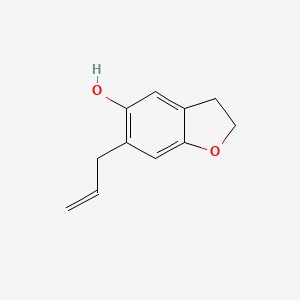
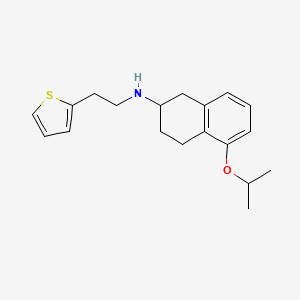

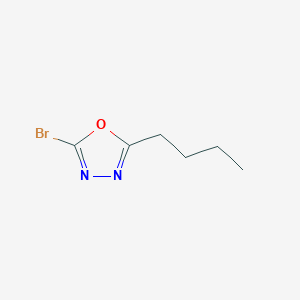
![Methyl 7-(2-cyanophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15357466.png)
